tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the ethoxyphenyl and hydroxymethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions may result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R,4S)-3-(3-methoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(methyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-acetate
Uniqueness
Tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-5-22-15-8-6-7-13(9-15)16-11-19(10-14(16)12-20)17(21)23-18(2,3)4/h6-9,14,16,20H,5,10-12H2,1-4H3/t14-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFQVUGATGCNKU-HOCLYGCPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CN(CC2CO)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2CO)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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